4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2S/c1-21-17(19)15(11-22-14-9-7-13(18)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMISJGTQXOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the bromophenyl and sulfanyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrazole Derivatives
(a) Chloro vs. Bromo Substituents
- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (bromo analog) are isostructural derivatives differing only in the halogen (Cl vs. Br) on the aryl group. The bromo derivative exhibits a marginally larger molar mass and van der Waals volume, which may enhance lipophilicity and influence binding to hydrophobic pockets in therapeutic targets .
- Antimicrobial Activity: A chloro-substituted analog (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrated notable antimicrobial activity , suggesting halogen choice impacts bioactivity.
(b) Dichlorophenyl vs. Bromophenyl Sulfanyl Groups
- 5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole (C₁₇H₁₃Cl₃N₂S; molar mass: 395.72 g/mol) replaces the 4-bromophenyl group with a 2,4-dichlorophenylsulfanyl moiety.
Sulfanyl-Containing Pyrazole Derivatives
(a) Triazole-Sulfanyl Hybrids
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol incorporates a triazole ring instead of pyrazole. The sulfanyl group bridges the triazole and ethanol moieties, introducing hydrogen-bonding capacity absent in the target compound. This structural difference may affect solubility (melting point: 183.5–185°C) .
(b) Trifluoromethyl and Ester Modifications
- {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate (C₂₆H₁₇ClF₆N₂O₂S; molar mass: 570.93 g/mol) adds a trifluoromethyl-rich ester group. The electron-withdrawing trifluoromethyl groups enhance metabolic stability but reduce polarity compared to the target compound .
Structural and Conformational Analysis
- Dihedral Angles: In 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring forms dihedral angles of 3.29° (with bromophenyl) and 74.91° (with chlorobenzyl), indicating a non-planar conformation that could limit intermolecular interactions . Comparatively, the target compound’s 4-bromophenylsulfanyl group may adopt a different spatial arrangement, affecting crystal packing and solubility.
Biological Activity
The compound 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Synthesis
The synthesis of the compound involves the reaction of 4-bromophenyl hydrazine with appropriate carbonyl compounds, followed by chlorination and sulfanylmethylation. The synthetic route has been optimized to yield high-purity products suitable for biological assays.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, This compound was tested against various cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The results indicated that this compound effectively induced apoptosis in these cells.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 5.00 | Mitochondrial depolarization, caspase activation |
| HL-60 | 6.50 | Cell cycle arrest in subG0 phase |
| AGS | 4.00 | Induction of apoptosis via intrinsic pathway |
The compound exhibited IC50 values ranging from 4.00 to 6.50 µg/mL across different cell lines, indicating its potent cytotoxic effects. The mechanism involves mitochondrial membrane depolarization and activation of caspases, leading to programmed cell death .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against various bacterial strains using disk diffusion and minimum inhibitory concentration (MIC) methods. The results showed that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 10 | 128 |
The compound demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective bactericidal properties .
Antioxidant Activity
Antioxidant activity was assessed using DPPH and ABTS assays. The compound showed considerable free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity of this compound
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The IC50 values for DPPH and ABTS assays indicate that the compound has a moderate antioxidant capacity, which may contribute to its overall therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced gastric cancer treated with pyrazole derivatives showed a significant reduction in tumor size, correlating with increased levels of apoptotic markers.
- Case Study on Antimicrobial Resistance : Research demonstrated that the use of this compound in combination with standard antibiotics restored sensitivity in resistant bacterial strains, suggesting a potential role as an adjuvant therapy.
Q & A
Basic: What are the common synthetic routes for preparing pyrazole derivatives with bromophenyl and sulfanyl substituents?
Answer:
Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For derivatives like the target compound, key steps include:
- Cyclization : Reaction of substituted hydrazines with carbonyl intermediates (e.g., 1,3-diketones) to form the pyrazole ring .
- Sulfanyl Group Introduction : Thiolation via nucleophilic substitution (e.g., using 4-bromothiophenol) at the methyl position of the pyrazole intermediate .
- Chlorination : Electrophilic substitution or halogen exchange to install the 5-chloro substituent .
Example Protocol :
A multi-step synthesis for a related compound (3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) involved PCC oxidation in DMF to introduce the aldehyde group, followed by purification via silica-gel column chromatography (72% yield) .
Advanced: How can synthetic routes be optimized for improved scalability and purity of halogenated pyrazoles?
Answer:
Scalability challenges arise from low yields in halogenation or sulfanyl group installation. Strategies include:
- Catalytic Halogenation : Using Cu(I) catalysts for regioselective chlorination .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Purity Control : Employ orthogonal purification methods (e.g., recrystallization followed by HPLC) to remove by-products like unreacted thiols or over-halogenated species .
Data Contradiction :
Inconsistent yields (e.g., 50–72% in similar syntheses ) may stem from solvent polarity effects. Polar aprotic solvents (DMF, DMSO) improve sulfanyl group incorporation but can degrade acid-sensitive intermediates .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of substituted pyrazoles?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aryl protons at δ 7.1–7.8 ppm) .
- X-Ray Crystallography : Resolves stereochemistry and validates sulfanyl-methyl bonding geometry. For example, dihedral angles between pyrazole and bromophenyl rings (74.91° in a related compound ) confirm steric effects.
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C18H15BrClN2S: calculated 417.96, observed 417.98) .
Advanced: How do substituents (e.g., bromophenyl vs. chlorophenyl) influence the biological activity of pyrazole derivatives?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Bromophenyl Groups : Enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Sulfanyl-Methyl Linkers : Increase metabolic stability compared to ether or ester linkages .
- Chloro Substituents : Electron-withdrawing effects modulate electronic density on the pyrazole ring, affecting receptor binding (e.g., COX-2 inhibition ).
Contradiction Analysis :
A 5-chloro-1-methyl-3-phenylpyrazole derivative showed inactivity in anticancer screens despite structural similarity to active analogs . This suggests the sulfanyl-bromophenyl group’s orientation may sterically hinder target engagement.
Advanced: What computational methods are employed to predict the reactivity and stability of sulfanyl-methyl pyrazoles?
Answer:
- DFT Calculations : Optimize geometries and calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the sulfanyl group’s lone pairs contribute to a lower LUMO (-1.8 eV), favoring thiol-disulfide exchange .
- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess bioavailability .
- Docking Studies : Map interactions with targets (e.g., COX-2 active site) to rationalize activity differences between analogs .
Basic: How are pyrazole derivatives screened for antimicrobial activity in academic research?
Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A derivative with a 4-bromophenyl group showed MIC = 8 µg/mL, comparable to ciprofloxacin .
- Time-Kill Kinetics : Determine bactericidal vs. bacteriostatic effects .
- Resistance Studies : Serial passage assays to monitor mutation rates in response to sublethal doses .
Advanced: What strategies resolve contradictions in reported biological activities of pyrazole analogs?
Answer:
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioAssay). For example, 1-methyl-3-phenylpyrazoles vary in COX-2 IC50 from 0.1 µM to >10 µM due to para-substituent effects .
- Crystallographic Overlays : Superimpose active/inactive analogs to identify critical binding motifs (e.g., sulfanyl group’s spatial alignment with catalytic residues) .
- Proteomics : Identify off-target interactions (e.g., carbonic anhydrase inhibition ) that may confound activity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
